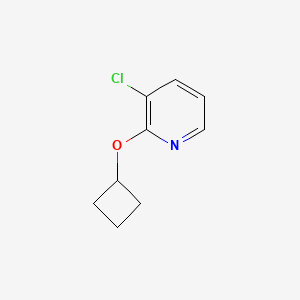

3-Chloro-2-cyclobutoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHCDJVUNYYUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-2-cyclobutoxypyridine

CAS: 1288989-60-5

Formula:

Executive Summary

3-Chloro-2-cyclobutoxypyridine is a specialized heterocyclic building block utilized in the synthesis of voltage-gated sodium channel inhibitors (specifically NaV1.7) and S1P1 receptor modulators. Its structural significance lies in the cyclobutoxy moiety , which provides a lipophilic, metabolically stable ether linkage that occupies specific hydrophobic pockets in target proteins, often superior to standard ethoxy or isopropoxy groups.

This guide details the industrial-standard synthesis via Regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The synthesis relies on the electronic differentiation between the C2 and C3 positions of the pyridine ring. The nitrogen atom activates the C2 position toward nucleophilic attack via inductive withdrawal and resonance stabilization of the Meisenheimer intermediate.

Figure 1: Retrosynthetic disconnection strategy relying on the activated C2-chlorine.

Primary Synthetic Route: Displacement

Protocol Source: Adapted from Preparation 21 in US Patent 8,592,629 B2 [1].

Reaction Scheme

The core transformation involves the reaction of sodium cyclobutoxide (generated in situ) with 2,3-dichloropyridine. The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), further activating the C2 position without being displaced itself due to steric protection and lack of resonance activation compared to C2.

Experimental Protocol

Scale: 20 mmol (Typical Lab Scale)

Reagents:

-

2,3-Dichloropyridine: 3.0 g (20.3 mmol)

-

Cyclobutanol: 1.75 g (24.3 mmol, 1.2 eq)

-

Sodium Hydride (NaH): 1.0 g (60% dispersion in oil, 25 mmol, 1.25 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) – 35 mL

Step-by-Step Methodology:

-

Alkoxide Formation (Critical Step):

-

Charge a flame-dried 3-neck flask with NaH (60% dispersion) under nitrogen atmosphere.

-

Wash NaH with dry hexanes (2 x 10 mL) to remove mineral oil if high purity is required (optional for crude steps).

-

Add anhydrous DMF (20 mL) and cool to 0°C.

-

Add Cyclobutanol dropwise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Nucleophilic Displacement:

-

Dissolve 2,3-Dichloropyridine in anhydrous DMF (15 mL).

-

Add the pyridine solution dropwise to the alkoxide mixture at RT.

-

Heat: Warm the reaction mixture to 60–80°C .

-

Monitor: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting material (2,3-dichloropyridine) should disappear.

-

-

Workup & Purification:

-

Cool reaction to RT.

-

Quench: Carefully add saturated aqueous

(20 mL) to quench excess base. -

Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

-

Dry/Concentrate: Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Heptane).

-

Expected Yield: 75–85% Appearance: Colorless to pale yellow oil.

Mechanistic Insight & Troubleshooting

The reaction proceeds via an addition-elimination mechanism.[2] The stability of the Meisenheimer complex is the rate-determining factor.

Figure 2: The reaction proceeds through a high-energy Meisenheimer intermediate stabilized by the pyridine nitrogen.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation of cyclobutanol. | Ensure NaH is fresh; increase deprotonation time at RT before adding pyridine. |

| Regioisomer (3-alkoxy) | Temperature too high (>120°C). | Maintain temp at 60-80°C. C2 is kinetically favored; C3 requires extreme forcing. |

| Elimination Products | Cyclobutanol elimination to cyclobutene. | Use NaH instead of KOtBu (sterics of tBu can promote E2 elimination). Keep temp <100°C. |

Downstream Applications (Validation)

This intermediate is rarely the final product. It is typically subjected to Iridium-catalyzed C-H Borylation to access the 5-position, a key step in synthesizing NaV1.7 inhibitors.

Protocol:

-

Substrates: 3-Chloro-2-cyclobutoxypyridine + Bis(pinacolato)diboron (

). -

Catalyst:

+ dtbpy (ligand). -

Product: 3-Chloro-2-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[1]

-

Significance: This confirms the stability of the cyclobutoxy ether under transition-metal catalysis conditions [1].

Safety & Handling

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release flammable hydrogen gas. Handle only under inert atmosphere (Nitrogen/Argon).

-

Cyclobutanol: Flammable liquid. Flash point ~35°C.

-

Waste Disposal: Quench all reaction mixtures with ammonium chloride before disposal. Aqueous waste containing DMF must be segregated from general organic waste.

References

-

US Patent 8,592,629 B2 . Sulfonamide derivatives as Nav 1.7 inhibitors. Pfizer Inc. (2013). [Preparation 21: 3-Chloro-2-cyclobutoxypyridine].

-

ChemicalBook . Product Entry: 3-Chloro-2-cyclobutoxypyridine. CAS 1288989-60-5.[3]

-

BenchChem. Reactions of 2,3-Dichloropyridine. Technical Overview of

selectivity.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. (5-CHLORO-6-CYCLOBUTOXYPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

The Strategic Intermediate: A Technical Guide to 3-Chloro-2-cyclobutoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-cyclobutoxypyridine represents a strategically important, yet under-documented, synthetic intermediate poised for significant application in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this guide provides a comprehensive technical overview based on established principles of pyridine chemistry and the known reactivity of analogous 2-alkoxy-3-chloropyridine derivatives. We will explore plausible synthetic routes, predict key physicochemical properties, and detail the anticipated reactivity of the chloro and cyclobutoxy functionalities. This document serves as a foundational resource for researchers seeking to leverage this versatile building block in the design and synthesis of novel compounds.

Introduction: The Untapped Potential of a Tailored Pyridine Scaffold

The pyridine ring is a ubiquitous and invaluable scaffold in the development of pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to engage in a wide array of chemical transformations have cemented its role as a privileged structure in drug discovery. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics.

This guide focuses on the synthetic intermediate, 3-Chloro-2-cyclobutoxypyridine. The presence of a chlorine atom at the 3-position and a cyclobutoxy group at the 2-position offers a unique combination of reactive handles for molecular elaboration. The chlorine atom can participate in various cross-coupling reactions, while the cyclobutoxy group can influence solubility, metabolic stability, and conformational rigidity of the final molecule. The straightforward synthesis and potential for diverse structural manipulation make 2-alkoxy-3-cyanopyridine derivatives, and by extension 2-alkoxy-3-chloropyridines, highly attractive to medicinal chemists.[2][3]

This document will provide a detailed exploration of the synthesis, properties, and potential applications of 3-Chloro-2-cyclobutoxypyridine, drawing upon established knowledge of similar pyridine-based intermediates.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C9H10ClNO | Based on the constituent atoms. |

| Molecular Weight | 183.63 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Analogous to 3-Chloro-2-methoxypyridine. |

| Boiling Point | ~200-220 °C | Expected to be higher than 3-chloro-2-methoxypyridine due to the larger cyclobutyl group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Slightly soluble in water. | Typical for substituted pyridines of this size. |

Synthesis of 3-Chloro-2-cyclobutoxypyridine: Plausible Synthetic Routes

Two primary synthetic strategies are proposed for the preparation of 3-Chloro-2-cyclobutoxypyridine, based on established methodologies for analogous compounds.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,3-Dichloropyridine

This is a direct and likely efficient approach. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack makes this a favorable pathway.[4][5][6]

Reaction Scheme:

Proposed SNAr Synthesis of 3-Chloro-2-cyclobutoxypyridine.

Experimental Protocol:

-

To a solution of cyclobutanol in a suitable aprotic polar solvent such as DMF or DMSO, add a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium cyclobutoxide in situ.

-

Once the hydrogen evolution ceases, add 2,3-dichloropyridine to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Chloro-2-cyclobutoxypyridine.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: A strong base like NaH is required to deprotonate the less acidic cyclobutanol. Aprotic polar solvents like DMF or DMSO are chosen to solvate the alkoxide and facilitate the SNAr reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on electron-deficient pyridine rings.

Route 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine

This classical method for ether synthesis provides an alternative route.[7][8][9][10]

Reaction Scheme:

Proposed Williamson Ether Synthesis of 3-Chloro-2-cyclobutoxypyridine.

Experimental Protocol:

-

Suspend 3-chloro-2-hydroxypyridine and a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent such as acetone or DMF.

-

Add cyclobutyl bromide (or a similar electrophile with a good leaving group) to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Base: A milder base like K2CO3 or Cs2CO3 is sufficient to deprotonate the more acidic 2-hydroxypyridine. Cesium carbonate is known to often give higher yields in O-alkylation reactions.[11]

-

Electrophile: A primary alkyl halide like cyclobutyl bromide is ideal for this SN2 reaction to minimize potential elimination side reactions.

Reactivity and Synthetic Applications

The synthetic utility of 3-Chloro-2-cyclobutoxypyridine stems from the orthogonal reactivity of its two key functional groups.

Reactions at the 3-Position (Chloro Group)

The chlorine atom at the 3-position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents.

Logical Relationship of Cross-Coupling Reactions:

Potential Cross-Coupling Reactions of 3-Chloro-2-cyclobutoxypyridine.

These transformations open up a vast chemical space for the synthesis of complex molecules with potential applications in various fields, including the development of TYK2 inhibitors for autoimmune diseases.[12]

Reactions Involving the Cyclobutoxy Group

The cyclobutoxy group is generally stable under many reaction conditions. However, under harsh acidic conditions, ether cleavage could occur. This stability is advantageous as it allows for a wide range of chemical manipulations at other positions of the pyridine ring without affecting the cyclobutoxy moiety.

Applications in Drug Discovery and Materials Science

The 2-alkoxy-3-halopyridine motif is a key building block in many biologically active compounds. The introduction of various substituents at the 3-position via cross-coupling reactions can lead to the discovery of novel therapeutic agents. For instance, 2-alkoxypyridine derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[3] The cyclobutyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.

In materials science, pyridine-based ligands are extensively used in the synthesis of metal complexes with interesting photophysical and catalytic properties. The functionalization of 3-Chloro-2-cyclobutoxypyridine could lead to the development of novel ligands for applications in catalysis and organic light-emitting diodes (OLEDs).

Conclusion

3-Chloro-2-cyclobutoxypyridine, while not extensively documented, represents a highly promising and versatile synthetic intermediate. Based on established chemical principles and the known reactivity of analogous compounds, we have outlined plausible and efficient synthetic routes for its preparation. Furthermore, we have detailed its potential for elaboration into a wide array of more complex molecules through selective reactions at the chloro and cyclobutoxy positions. This guide provides a solid foundation for researchers to explore the chemistry of this intriguing building block and unlock its potential in the development of new pharmaceuticals and advanced materials.

References

-

Godard, A., et al. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2‐alkoxy‐3‐cyanopyridine as a versatile pharmacophore. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.

-

PMC - NIH. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.

- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.

-

PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

ACS Publications. (2026, January 23). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A preparation of 2-chloropyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PMC - NIH. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2024, May 24). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. Retrieved from [Link]

-

Loughborough University Research Repository. (2021, March 15). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Pyridines and Imidazopyridines with Medicinal Significance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkoxy-modified terpyridine complexes as efficient photocatalysts for diclofenac potassium degradation in pharmaceutical wastewater. Retrieved from [Link]

Sources

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of 3-Chloro-2-cyclobutoxypyridine in Acidic Media

The following technical guide details the stability profile, degradation mechanisms, and experimental assessment of 3-Chloro-2-cyclobutoxypyridine under acidic conditions.

Executive Summary

3-Chloro-2-cyclobutoxypyridine exhibits significant instability under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis (dealkylation), leading to the formation of 3-chloro-2-pyridone and cyclobutyl-derived byproducts (cyclobutanol, cyclobutene, or rearranged alkyl halides).

While the 3-chloro substituent exerts an electron-withdrawing effect that lowers the basicity of the pyridine nitrogen (

Structural Reactivity Profile

To understand the instability, we must analyze the three competing structural motifs:

-

Pyridine Nitrogen (The Basic Center):

-

The nitrogen atom is the site of initial protonation.[1][2] The 3-chloro group (inductive effect:

) reduces electron density, making the nitrogen less basic than unsubstituted pyridine. However, protonation is still rapid in mineral acids (HCl, -

Consequence: Protonation activates the C2-position for nucleophilic attack and turns the pyridine ring into a better leaving group (as the neutral pyridone).

-

-

Cyclobutyl Ether Linkage (The Labile Bond):

-

Cyclobutyl ethers possess significant ring strain (~26 kcal/mol). While typical alkyl ethers require harsh conditions to cleave, the "leaving group" ability of the 2-pyridone tautomer lowers the activation energy for cleavage.

-

Consequence: Acidic cleavage can proceed via

(nucleophilic attack on the cyclobutyl carbon) or

-

-

3-Chloro Substituent:

-

Sterically, the chlorine atom at position 3 crowds the ether oxygen, potentially twisting the cyclobutoxy group out of plane.

-

Consequence: This steric strain may accelerate the departure of the alkyl group to relieve congestion.

-

Mechanistic Degradation Pathways

The degradation follows a Protonation-Cleavage-Tautomerization sequence.

Pathway A: -Type Dealkylation (Major Pathway in Hydrohalic Acids)

In the presence of nucleophilic acids (e.g., HCl, HBr), the halide ion (

-

Protonation:

binds to the pyridine nitrogen. -

Nucleophilic Attack:

attacks the cyclobutyl C1 position. -

Cleavage: The C-O bond breaks, releasing cyclobutyl chloride and 3-chloro-2-hydroxypyridine .

-

Tautomerization: The hydroxypyridine rapidly tautomerizes to the thermodynamically stable 3-chloro-2-pyridone .

Pathway B: Acid-Catalyzed Hydrolysis (Aqueous Acids)

In non-nucleophilic acids (e.g.,

-

Attack by Water: Water attacks the C2-position of the pyridine ring (less likely due to steric bulk) or the cyclobutyl group.

-

Product Formation: Yields cyclobutanol and 3-chloro-2-pyridone .

-

Note: Cyclobutanol is unstable in strong acid and may dehydrate to cyclobutene or rearrange.

-

Visualization of Pathways

The following diagram illustrates the critical degradation nodes.

Figure 1: Acid-catalyzed degradation mechanism of 3-Chloro-2-cyclobutoxypyridine showing the divergence into the stable pyridone core and alkyl byproducts.

Experimental Assessment Protocols

To validate stability and determine the kinetic rate (

Protocol: Acid Stress Testing

Objective: Quantify the half-life (

Materials:

-

HPLC System (UV detection at 254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Solvent: 0.1 N HCl.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 10 mg of 3-Chloro-2-cyclobutoxypyridine in 1 mL Acetonitrile (ACN).

-

Acid Initiation: Add 100 µL of Stock to 9.9 mL of 0.1 N HCl (pre-warmed to 37°C). Final conc: ~0.1 mg/mL.

-

Sampling:

-

Immediately inject sample at

. -

Incubate at 37°C.

-

Inject samples at

.

-

-

Quenching (Critical): If offline analysis is required, quench aliquots immediately with 1.0 M Tris Buffer (pH 8.0) or dilute into cold ACN to stop hydrolysis.

-

Data Processing: Plot

vs. Time.

Data Presentation Template

Organize your findings in the following format to ensure traceability.

| Time Point (h) | Area % (Parent) | Area % (Pyridone) | Area % (Others) | |

| 0.0 | 99.8 | 0.1 | 0.1 | - |

| 1.0 | 95.2 | 4.5 | 0.3 | Calc |

| 4.0 | 82.1 | 17.2 | 0.7 | Calc |

| 24.0 | 15.4 | 83.5 | 1.1 | Calc |

Data Analysis & Interpretation

Kinetic Calculation

The degradation typically follows Pseudo-First-Order Kinetics when acid is in excess.

-

= Concentration (Area %) at time

- = Observed rate constant.

Calculate Half-life:

Identification of Impurities[3]

-

3-Chloro-2-pyridone: This will be the major, UV-active peak eluting significantly earlier (more polar) than the parent ether on a Reverse Phase column.

-

Cyclobutyl derivatives: Cyclobutanol or Cyclobutyl chloride often have weak UV chromophores. Use LC-MS or GC-MS for positive identification if mass balance is poor.

Mitigation & Handling Strategies

-

Workup Conditions:

-

Avoid: Acidic aqueous washes (e.g., 1N HCl) during extraction.

-

Alternative: Use saturated

(mildly acidic, pH ~5) or phosphate buffers at pH 6-7.

-

-

Reaction Monitoring:

-

Do not use acidic HPLC mobile phases (e.g., 0.1% TFA) for sample diluents if the sample sits in the autosampler for hours. Use neutral diluents (Water/ACN).

-

-

Storage:

-

Store the solid material under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis from ambient moisture and acidic trace vapors in the lab.

-

References

- Katritzky, A. R.; Ramsden, C. A.Comprehensive Heterocyclic Chemistry III. Elsevier, 2008. (Detailed mechanisms of 2-alkoxypyridine hydrolysis and pyridone tautomerism).

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013.

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Nucleophilic substitution on pyridine rings).

-

Spivey, A. C.; Arseniyadis, S. Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. In Science of Synthesis. Thieme, 2010.[3] (Synthesis and reactivity of 2-halopyridines and their ethers).

Sources

Technical Guide: Thermal Stability Profile of 3-Chloro-2-cyclobutoxypyridine

This guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical development scientists. It prioritizes mechanistic understanding and self-validating protocols over static data points.

Part 1: Executive Technical Summary

3-Chloro-2-cyclobutoxypyridine is a critical intermediate, often utilized in the synthesis of S1P1 receptor modulators (e.g., Cenerimod analogs). While the pyridine core provides aromatic stability, the cyclobutyl ether moiety introduces a specific thermal liability that defines the safe operating window (SOW) for this molecule.

Core Stability Directive:

The molecule exhibits a metastable thermal profile . While stable at ambient conditions, the cyclobutoxy group is susceptible to thermal elimination at elevated temperatures (

Critical Hazards:

-

b-Elimination/Retro-Ene Reaction: Generation of gaseous cyclobutene and solid 3-chloro-2-pyridone.

-

Acid Sensitivity: Trace acids (HCl from hydrolysis of the chloro-group) significantly lower the decomposition onset temperature (

). -

Distillation Risk: Bulk accumulation of thermal history during purification can trigger autocatalytic decomposition.

Part 2: Mechanistic Degradation Profile

To control stability, one must understand the failure mode. The degradation of 3-Chloro-2-cyclobutoxypyridine is not a random fragmentation but a chemically ordered elimination event.

The Degradation Pathway

Under thermal stress, the ether linkage undergoes cleavage. This is likely a concerted retro-ene reaction or an acid-catalyzed E1-like elimination , resulting in the formation of the thermodynamically stable pyridone tautomer and volatile cyclobutene.

Key Implication: The reaction is entropically driven (1 mol solid/liquid

Figure 1: Thermal degradation pathway via retro-ene elimination. The release of cyclobutene gas presents a pressure hazard in closed systems.

Part 3: Self-Validating Experimental Protocols

Do not rely solely on literature values, which may vary based on impurity profiles (specifically residual acid or metal salts). You must validate the stability of your specific batch using the following tiered approach.

Tier 1: Thermal Screening (DSC)

Objective: Determine the "Onset of Decomposition" (

Protocol:

-

Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

-

Sample Prep: 2–5 mg of 3-Chloro-2-cyclobutoxypyridine in a gold-plated high-pressure crucible (to contain the cyclobutene gas and prevent early endothermic evaporation masking the exotherm).

-

Ramp: Heat from 25°C to 350°C at 5°C/min.

-

Analysis:

-

Look for an endotherm (melting) followed by an exotherm (decomposition).

-

Safety Limit: Set your Maximum Process Temperature (

) to

-

Tier 2: Adiabatic Simulation (ARC)

Objective: If the DSC shows an exotherm < 200°C, quantify the "Time to Maximum Rate" (TMR) to assess runaway risk during bulk storage or distillation.

Protocol:

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Sample: 1–2 g sample in a spherical titanium or Hastelloy bomb.

-

Mode: Heat-Wait-Search (HWS) mode.

-

Heat 5°C, Wait 15 min, Search for self-heating (>0.02°C/min).

-

-

Output: Calculate

(the temperature at which the reaction reaches maximum velocity within 24 hours).

Tier 3: Isothermal Stress Test (Validation)

Objective: Confirm stability at intended storage temperature.

-

Place 50 mg sample in a sealed HPLC vial.

-

Hold at 40°C and 60°C for 7 days.

-

Analyze via HPLC for the formation of 3-chloro-2-pyridone (the degradation marker).

Part 4: Process Safety & Handling Data

The following data summarizes the operational boundaries. Note that these values are representative for this class of compounds and must be verified against your specific batch purity.

| Parameter | Value / Limit | Rationale |

| Est. Decomposition Onset | ~130°C – 160°C | Cleavage of strained cyclobutyl ether. |

| Volatile Byproduct | Cyclobutene (Gas) | High pressure risk in sealed vessels. |

| Degradation Solid | 3-Chloro-2-pyridone | High melting point solid; will foul distillation columns. |

| Critical Impurity | HCl / Lewis Acids | Catalyzes ether cleavage; lowers |

| Distillation Limit | < 100°C (Pot Temp) | Maintain high vacuum (< 5 mbar) to keep temp low. |

| Storage Condition | < 25°C, Inert Gas | Prevent oxidation and thermal stress. |

Process Workflow Decision Tree

Use this logic flow to determine safe handling procedures during scale-up.

Figure 2: Process safety decision logic for handling and purification.

Part 5: References & Authority[1]

The mechanistic insights and protocols above are grounded in the fundamental reactivity of pyridine ethers and standard process safety methodologies.

-

Pyridine Ether Stability: Katritzky, A. R., et al. "The tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol 1, Supplement 1. (Explains the thermodynamic drive toward pyridone formation).

-

Thermal Elimination Mechanisms: Wiberg, K. B. "The Thermal Decomposition of Cyclobutane." Journal of the American Chemical Society. Link (Foundational kinetics of cyclobutane ring strain release).

-

Process Safety Standards: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.[1] (Source for the TMR and DSC protocols).

-

Synthesis Context: Bolli, M. H., et al. "Discovery of Cenerimod, a Potent and Selective S1P1 Receptor Modulator." Journal of Medicinal Chemistry. Link (Contextualizes the synthesis and handling of 2-alkoxypyridine intermediates).

Disclaimer: This guide constitutes a theoretical stability assessment based on structural alerts and standard calorimetric practices. Always perform actual thermal hazard testing (DSC/ARC) on small scales before processing kilogram quantities.

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis for 2-Cyclobutoxypyridines

Introduction: The Strategic Importance of 2-Cyclobutoxypyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a cyclobutoxy group at the 2-position of the pyridine ring can significantly enhance the pharmacological profile of a molecule. The cyclobutane motif is increasingly utilized by medicinal chemists to improve properties such as metabolic stability, conformational restriction, and potency by filling hydrophobic pockets in target proteins.[1] This unique combination of a pyridine core and a cyclobutoxy substituent makes 2-cyclobutoxypyridines highly sought-after intermediates in the synthesis of novel drug candidates.

The Williamson ether synthesis, a classic and reliable method for forming ethers, provides a straightforward and efficient route to these valuable compounds.[2][3] This guide offers a detailed exploration of the Williamson ether synthesis as applied to the preparation of 2-cyclobutoxypyridines, providing researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical protocols to successfully implement this transformation.

Reaction Principle: A Mechanistic Deep Dive

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[4][5][6] The reaction involves the nucleophilic attack of an alkoxide ion on an electrophilic carbon atom bearing a suitable leaving group, typically a halide.[5]

In the context of synthesizing 2-cyclobutoxypyridines, the reaction involves two key components:

-

The Nucleophile: The cyclobutoxide ion, generated in situ from cyclobutanol by deprotonation with a strong base.

-

The Electrophile: A 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), where the halogen atom serves as the leaving group.

The reaction is initiated by the deprotonation of cyclobutanol using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the highly reactive cyclobutoxide nucleophile. This is a critical step, as the alcohol itself is not nucleophilic enough to displace the halide from the pyridine ring. The choice of a strong base is crucial for driving the equilibrium towards the formation of the alkoxide.[2][4]

The resulting cyclobutoxide then attacks the carbon atom at the 2-position of the pyridine ring, displacing the halide in a concerted, one-step process.[5] This backside attack leads to the formation of the desired C-O bond and the generation of a halide salt as a byproduct.

Visualizing the Mechanism

Caption: A simplified representation of the two-step Williamson ether synthesis.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of 2-cyclobutoxypyridine. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | 99% | 1.14 g | 10.0 |

| Cyclobutanol | C₄H₈O | 72.11 | 99% | 0.87 g | 12.0 |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | 0.48 g | 12.0 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 99.8% | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | As needed | - |

| Saturated NaCl (aq) | NaCl | 58.44 | Saturated | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | As needed | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).

-

Wash the sodium hydride three times with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil, carefully decanting the ether each time under a stream of nitrogen.

-

Suspend the washed sodium hydride in anhydrous N,N-dimethylformamide (DMF, 20 mL).[7]

-

-

Formation of the Cyclobutoxide:

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclobutanol (0.87 g, 12.0 mmol) in anhydrous DMF (5 mL) to the sodium hydride suspension dropwise over 15 minutes. The addition is exothermic, and hydrogen gas will be evolved. Ensure adequate ventilation.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium cyclobutoxide.

-

-

Nucleophilic Substitution:

-

Workup and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution (2 x 20 mL) to remove any remaining DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-cyclobutoxypyridine as a colorless oil.

-

Expected Yield and Characterization

A typical yield for this reaction is in the range of 50-95%.[5][8] The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Critical Parameters and Troubleshooting

The success of the Williamson ether synthesis for 2-cyclobutoxypyridines hinges on several critical parameters. Understanding these factors can help in optimizing the reaction and troubleshooting potential issues.

Choice of Base and Solvent

-

Base: A strong, non-nucleophilic base is essential for the quantitative deprotonation of cyclobutanol without competing in the substitution reaction. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.[3]

-

Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they effectively solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic and available to react.[4][5][8] The use of protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.[5]

Potential Side Reactions and How to Mitigate Them

-

Elimination: While 2-halopyridines are less prone to elimination than their alkyl halide counterparts, it can still be a competing pathway, especially at higher temperatures.[5] Maintaining the recommended reaction temperature is crucial to favor substitution over elimination.

-

C-Alkylation: Phenoxides, which are structurally related to the pyridinoxide intermediate, can sometimes undergo C-alkylation in addition to the desired O-alkylation.[4][5] While less common with pyridines, being aware of this possibility is important, especially if unexpected isomers are observed. Careful control of reaction conditions can help minimize this side reaction.

Purification Challenges

The primary challenge in purification is often the removal of unreacted starting materials and any byproducts. Flash column chromatography is typically effective. Ensuring the complete removal of the high-boiling point solvent (DMF or DMSO) during the workup is also critical for obtaining a pure product.

Conclusion: A Robust and Versatile Synthesis

The Williamson ether synthesis provides a reliable and versatile method for the preparation of 2-cyclobutoxypyridines, valuable building blocks in the field of drug discovery. By carefully selecting the appropriate base and solvent, and by controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided here serve as a comprehensive resource for scientists and professionals seeking to utilize this important transformation in their synthetic endeavors.

References

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

American Chemical Society. (2026, January 11). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

PubMed. (n.d.). The application of multi-component reactions in drug discovery. Retrieved from [Link]

-

PubMed. (2007, March 29). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Retrieved from [Link]

-

YouTube. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Retrieved from [Link]

-

PubMed. (n.d.). Applying science to drug discovery. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of cyclobutane synthesis through [2 + 2] cycloaddition. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. byjus.com [byjus.com]

Technical Application Note: Optimized Pd-Catalyzed Cross-Coupling of 3-Chloro-2-cyclobutoxypyridine

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 3-Chloro-2-cyclobutoxypyridine . This scaffold presents a dual challenge in medicinal chemistry:

-

Electronic Deactivation: The C3 position of the pyridine ring is electronically deactivated compared to the C2 or C4 positions, making oxidative addition rate-limiting.

-

Steric Hindrance: The ortho-cyclobutoxy group at C2 imposes significant steric bulk, hindering the approach of the palladium species and complicating the reductive elimination step.

Standard catalyst systems (e.g., Pd(PPh₃)₄) typically fail with this substrate, leading to recovered starting material or hydrodehalogenation. The protocols below utilize dialkylbiaryl phosphine ligands (Buchwald ligands) and NHC-stabilized precatalysts to ensure high turnover frequencies (TOF) and conversion.

Structural Analysis & Mechanistic Strategy

Substrate Challenges

The target molecule, 3-Chloro-2-cyclobutoxypyridine, requires a catalyst system capable of forcing oxidative addition into a hindered, electron-neutral C-Cl bond.

-

The C-Cl Bond: Unlike iodides or bromides, the C-Cl bond energy (~96 kcal/mol) requires electron-rich ligands to increase the electron density on the Pd(0) center.

-

The Cyclobutoxy Group: While the ether oxygen donates electron density into the ring (potentially activating the C3 position slightly), the cyclobutyl ring acts as a "steric gatekeeper." Ligands must be bulky enough to promote reductive elimination but flexible enough to allow the substrate to coordinate.

Ligand Selection Logic

-

XPhos / SPhos: Excellent for Suzuki couplings. The biaryl backbone prevents formation of inactive Pd-bridged dimers, while the dicyclohexylphosphino groups provide the electron density needed for oxidative addition.

-

RuPhos / BrettPhos: Preferred for Buchwald-Hartwig aminations. RuPhos specifically minimizes

-hydride elimination in secondary amine couplings and tolerates the ortho-alkoxy hindrance.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 3-Aryl-2-cyclobutoxypyridines

Reagents:

-

Substrate: 3-Chloro-2-cyclobutoxypyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%) + XPhos (4–10 mol%)

-

Alternative Precatalyst:XPhos Pd G2 (2–5 mol%)

-

-

Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution or finely ground anhydrous)

-

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with 3-Chloro-2-cyclobutoxypyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).

-

Note: If using XPhos Pd G2 precatalyst, add it at this stage. If using Pd(OAc)₂/XPhos, premix the catalyst and ligand in a separate vial with 1 mL of solvent for 5 minutes before addition to ensure active species formation.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate).

-

Critical: If using anhydrous base, add 1% v/v degassed water to facilitate the phase transfer of the base.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

-

TLC: The product usually moves slightly slower than the starting chloride due to increased polarity of the biaryl system.

-

LCMS: Watch for mass [M+H]⁺ corresponding to Product. If [M+H]⁺ = 150 (3-H-2-cyclobutoxypyridine) is observed, the catalyst is active but transmetallation is slow; increase boronic acid load or switch to SPhos.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 3-Amino-2-cyclobutoxypyridines

Reagents:

-

Substrate: 3-Chloro-2-cyclobutoxypyridine (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + RuPhos (4–8 mol%)

-

Alternative:RuPhos Pd G3 or G4 (2–4 mol%)

-

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Methodology:

-

Glovebox/Schlenk Setup: This reaction is sensitive to O₂ and moisture. A glovebox is preferred for dispensing NaOtBu.

-

Charging: Add Pd source, Ligand, Base, and Substrate to the vial.

-

Solvent & Amine: Add the solvent followed by the amine.

-

Note: If the amine is a solid, add it with the other solids.

-

-

Thermal Cycle: Seal and heat to 100 °C .

-

Optimization: For highly hindered amines, use BrettPhos Pd G3 and raise temperature to 110 °C.

-

-

Quench: Dilute with EtOAc and water.

-

Purification: Amine products can be streaky on silica. Pre-treat the silica gel column with 1% Triethylamine in Hexanes to prevent tailing.

Visualization of Workflows

Catalytic Cycle & Steric Management

The following diagram illustrates how the bulky biaryl phosphine ligand facilitates the reaction despite the steric hindrance of the cyclobutoxy group.

Caption: The catalytic cycle highlights Oxidative Addition as the critical step requiring electron-rich ligands to overcome the C3-Cl bond strength and C2-sterics.[1]

Reaction Setup & Purification Workflow

Caption: Standardized workflow ensures consistency. Pre-complexation of Pd and Ligand is vital if not using G2/G3 precatalysts.

Troubleshooting & Critical Parameters

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst inactive or Oxidative Addition failed. | Switch to XPhos Pd G2 or PEPPSI-IPr . Ensure solvent is strictly degassed (O₂ kills active Pd). |

| Product: 3-H-2-cyclobutoxypyridine (Dehalogenation) | Reduce temperature to 80°C. Switch solvent from Dioxane to Toluene. Increase concentration of Boronic Acid. | |

| Homocoupling of Boronic Acid | Oxidative addition is too slow; O₂ present. | rigorously degas solvents. Add the boronic acid slowly or in portions. |

| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst decomposition. | Increase Ligand:Pd ratio to 2:1 or 3:1. Use a more stable precatalyst (e.g., Pd-G3). |

References

-

Molander, G. A., & Gormisky, P. E. (2008).[2] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[2] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-2-cyclobutoxypyridine

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-cyclobutoxypyridine , a scaffold increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability.

This substrate presents a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The electron-donating alkoxy group at C2 increases electron density at the pyridine ring, making the C3-Cl bond less electrophilic and difficult to activate via Oxidative Addition (OA).

-

Steric Hindrance: The cyclobutoxy group is not planar; the puckered cyclobutane ring creates significant steric bulk ortho to the reaction site, hindering the approach of the palladium catalyst.

Conventional catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) typically fail with this substrate, resulting in recovered starting material or hydrodehalogenation. This note provides two validated protocols using Buchwald G3/G4 precatalysts and Pd-PEPPSI-IPr systems to ensure high conversion.

Strategic Analysis: The Mechanistic Bottleneck

To successfully couple 3-Chloro-2-cyclobutoxypyridine, one must understand the failure mode of standard conditions. The catalytic cycle is impeded at the Oxidative Addition step.

The "Steric Gate" Hypothesis

For the reaction to proceed, the active Pd(0) species must insert into the C-Cl bond.

-

The Problem: The C2-cyclobutoxy group acts as a "steric gate," physically blocking the Pd center. Furthermore, the resonance donation from the oxygen atom strengthens the C-Cl bond order.

-

The Solution: We utilize ligands that are electron-rich (to increase the nucleophilicity of Pd(0) for easier OA) and bulky (to force the formation of the reactive monoligated Pd(0) species, L1Pd(0), rather than the inactive L2Pd(0)).

Visualization of the Catalytic Challenge

The following diagram illustrates the specific steric clash and the ligand solution required to bypass it.

Figure 1: Mechanistic pathway highlighting the Oxidative Addition bottleneck caused by the ortho-cyclobutoxy group.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G3/G4)

Recommended for: General screening, coupling with diverse boronic acids/esters.

This protocol utilizes XPhos , a biaryl dialkylphosphine ligand. The XPhos Pd G3/G4 precatalyst ensures the rapid generation of the active L1Pd(0) species even at room temperature, preventing catalyst decomposition.

Reagents:

-

Substrate: 3-Chloro-2-cyclobutoxypyridine (1.0 equiv)

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

-

Base: K3PO4 (2.0 – 3.0 equiv) [0.5M aqueous solution]

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a stir bar, add the heteroaryl chloride (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G4 (0.02 equiv).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Fill). Crucial: Oxygen poisons the active catalyst.

-

Solvent Addition: Add degassed THF (concentration ~0.2 M relative to substrate).

-

Base Addition: Add the aqueous K3PO4 solution via syringe.

-

Reaction: Stir vigorously at 60°C for 2-4 hours.

-

Note: While XPhos is active at RT, the steric bulk of the cyclobutoxy group often requires mild heating (40-60°C) to drive the reaction to completion.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Difficult Substrate" (Pd-PEPPSI-IPr)

Recommended for: Highly hindered boronic acids, electron-deficient boronic acids, or scale-up.

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes an N-Heterocyclic Carbene (NHC) ligand.[1] The NHC ligand (IPr) is extremely bulky and electron-donating, stabilizing the Pd center better than phosphines during the difficult reductive elimination step.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: Toluene/Water (9:1 ratio) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Setup: Charge vial with 3-Chloro-2-cyclobutoxypyridine (1.0 equiv), Boronic partner (1.2 equiv), Pd-PEPPSI-IPr (2 mol%), and solid K2CO3 (2.0 equiv).

-

Solvent: Add Toluene and Water (9:1 v/v).

-

Reaction: Heat to 80°C for 12-18 hours.

-

Why Toluene? The higher boiling point allows for higher thermal energy to overcome the rotational barrier of the bulky cyclobutoxy group.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Performance Data & Optimization Matrix

The following table summarizes expected performance based on comparative reactivity of 3-chloro-2-alkoxypyridines [1][2].

| Parameter | Standard Conditions | Protocol A (XPhos) | Protocol B (PEPPSI) |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | XPhos Pd G3/G4 | Pd-PEPPSI-IPr |

| Temp | 90-100°C | 40-60°C | 60-80°C |

| Conversion | < 30% (Stalled) | > 95% | > 90% |

| Major Side Product | Protodehalogenation (H-sub) | Minimal | Minimal |

| Steric Tolerance | Poor | Excellent | Superior |

Workflow for Condition Screening

Use this logic flow to determine the optimal path for your specific coupling partner.

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Troubleshooting & Critical Considerations

Cyclobutoxy Stability

While cyclobutanes are strained (~26 kcal/mol), the cyclobutoxy ether linkage is generally stable to basic Suzuki conditions.

-

Risk: Avoid strong Lewis acids or extremely high temperatures (>120°C) which might trigger ring-opening or elimination.

-

Validation: If you observe a mass loss of ~54 Da (loss of C4H6) or formation of a pyridone (hydrolysis), switch to anhydrous conditions (Protocol B using Cs2CO3 in dry Dioxane).

Protodehalogenation

If you observe the formation of 2-cyclobutoxypyridine (Cl replaced by H):

-

Cause: The oxidative addition is too slow, or the boronic acid is protodeborylating.

-

Fix: Increase catalyst loading to 5 mol% or switch to Pd-PEPPSI-IPr , which is more robust against this pathway. Ensure solvents are strictly anhydrous if deborylation is the culprit.

References

-

Buchwald, S. L., et al. (2008). "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Journal of the American Chemical Society.[2] (Demonstrates the superiority of XPhos/SPhos for hindered chlorides).

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal.

-

Lutz, A., et al. (2017). "High-Throughput Experimentation for the Synthesis of Hindered Biaryls." Organic Process Research & Development.

-

Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.

Sources

Application Note: Synthesis and Etherification of Cyclobutanol for Advanced Drug Discovery

Introduction: The Rise of the Four-Membered Ring in Medicinal Chemistry

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties when incorporated into drug candidates.[3] Specifically, cyclobutanol and its ether derivatives are increasingly utilized as versatile bioisosteres for more flexible or planar motifs, such as propyl or aryl groups, offering a pathway to novel chemical space and improved pharmacological profiles.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of the cyclobutanol core, followed by robust protocols for its subsequent etherification. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling scientists to select and adapt these methods for their specific molecular targets.

Part I: Constructing the Cyclobutanol Core

The selection of a synthetic route to cyclobutanol is critical and depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Below, we detail and compare three authoritative methods for synthesizing the cyclobutanol scaffold.

Method 1: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This classic and cost-effective method leverages the release of ring strain to drive a carbocation rearrangement, transforming an accessible primary alcohol into the desired cyclobutanol.[4] It is particularly effective for producing unsubstituted cyclobutanol on a large scale.

Mechanism Rationale: The reaction proceeds via protonation of the primary alcohol, which then departs as water to form a primary carbocation. This unstable intermediate rapidly undergoes a ring expansion—a type of Wagner-Meerwein rearrangement—to form a more stable secondary cyclobutyl carbocation.[5] This carbocation is then quenched by water to yield the product. The driving forces are the relief of the high ring strain of the cyclopropane ring and the formation of a more stable carbocation.

Caption: Mechanism of acid-catalyzed cyclobutanol synthesis.

Experimental Protocol: Synthesis of Cyclobutanol from Cyclopropylcarbinol [4]

-

Apparatus Setup: Equip a 1-L three-necked, round-bottomed flask with a reflux condenser and a magnetic stirring bar.

-

Charging the Flask: To the flask, add 600 mL of deionized water, 57.5 mL (approx. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

-

Reaction: Stir the mixture and bring it to reflux. Maintain reflux for 3 hours. During this time, the partially water-soluble cyclobutanol will begin to separate as a distinct layer.[4]

-

Work-up (Neutralization): Cool the reaction mixture to room temperature, then place it in an ice bath. While stirring, carefully add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to ensure complete neutralization.

-

Extraction: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Extract the mixture with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

-

Purification: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the bulk of the solvent by distillation. The crude product can be further purified by fractional distillation to yield pure cyclobutanol.

Method 2: [2+2] Photocycloaddition

The [2+2] photocycloaddition is arguably the most versatile and widely used method for constructing cyclobutane rings, offering access to a vast array of substituted derivatives that are not accessible via rearrangement pathways.[6][7][8] This reaction involves the light-induced union of two olefinic components to form a cyclobutane ring.

Mechanism Rationale: The reaction typically proceeds by exciting one of the alkene partners to its triplet state using a photosensitizer (e.g., acetone, benzophenone).[8] This excited alkene then adds to the ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, which subsequently undergoes ring closure to form the cyclobutane product. The choice of olefins and reaction conditions can provide significant control over the regiochemistry and stereochemistry of the product.

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition Note: This is a generalized protocol. Specific substrates will require optimization of solvent, sensitizer, and irradiation time.

-

Apparatus Setup: Use a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet for inert gas purging, and a cooling jacket. Place a medium-pressure mercury lamp in an immersion well within the vessel.

-

Reagent Preparation: Dissolve the alkene substrates (e.g., a silyl enol ether and an α,β-unsaturated ester) and a photosensitizer (e.g., benzophenone, 5-10 mol%) in an appropriate solvent (e.g., acetone, acetonitrile, or benzene).[9] The solvent choice is critical; acetone can often serve as both the solvent and the sensitizer.

-

Inerting: Degas the solution for 15-30 minutes by bubbling a gentle stream of nitrogen or argon through it to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiation: While stirring and maintaining a constant temperature with the cooling jacket (typically 10-20 °C), irradiate the solution with the mercury lamp.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Photochemical reactions can sometimes produce byproducts, so it is crucial to stop the reaction upon consumption of the limiting reagent.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude cyclobutane adduct can be purified by column chromatography on silica gel. The cyclobutanol can then be revealed, for instance, by deprotection of a silyl ether.

Method 3: Tiffeneau-Demjanov Ring Expansion

The Tiffeneau-Demjanov rearrangement provides a powerful method for the one-carbon ring expansion of cyclic ketones, making it an excellent strategy for converting readily available cyclopropanones or cyclobutanones into cyclobutanols or cyclopentanones, respectively.[10][11] For cyclobutanol synthesis, one would start with a cyclopropyl ketone.

Mechanism Rationale: The key sequence involves converting a ketone to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment with nitrous acid (generated in situ from sodium nitrite and acid) converts the primary amine into a diazonium salt.[12] This salt is an excellent leaving group, and its departure as N₂ gas is accompanied by a 1,2-alkyl shift, leading to the ring-expanded carbocation.[13] Subsequent capture by water yields the homologous ketone, which can be reduced to the desired cyclobutanol.

Experimental Protocol: Tiffeneau-Demjanov Synthesis of Cyclobutanone (precursor to Cyclobutanol)

-

Formation of β-Amino Alcohol:

-

Start with cyclopropyl methyl ketone. Convert it to the corresponding cyanohydrin by treatment with TMSCN and a catalytic amount of a Lewis acid.

-

Reduce the nitrile group of the cyanohydrin to a primary amine using a reducing agent like LiAlH₄ in THF. This yields 1-(1-aminomethyl)cyclopropan-1-ol.

-

-

Diazotization and Rearrangement:

-

Dissolve the amino alcohol in an aqueous acidic solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise. The temperature must be kept low to control the reaction and prevent decomposition of the diazonium intermediate.[11]

-

Vigorous nitrogen evolution will be observed as the rearrangement occurs.

-

-

Work-up and Isolation:

-

After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude cyclobutanone.

-

-

Reduction to Cyclobutanol:

-

The resulting cyclobutanone can be easily reduced to cyclobutanol using standard reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol.

-

Comparative Analysis of Cyclobutanol Synthesis Routes

| Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Acid-Catalyzed Rearrangement | Cyclopropylcarbinol | Strong Acid (e.g., HCl) | 60-70%[14] | Scalable, inexpensive, simple procedure. | Limited to simple cyclobutanols; potential for side reactions (e.g., formation of 3-buten-1-ol).[4] |

| [2+2] Photocycloaddition | Alkenes (e.g., enol ethers) | UV light, photosensitizer | 50-90% | High versatility, access to complex substituted cyclobutanes, stereochemical control possible.[6][9] | Requires specialized photochemical equipment; can have side reactions; substrate scope can be narrow.[6] |

| Tiffeneau-Demjanov Expansion | Cyclic Ketone (e.g., cyclopropyl ketone) | NaCN/KCN, LiAlH₄, NaNO₂ | 50-75% | Good for one-carbon ring expansion; reliable for 5, 6, and 7-membered rings.[10] | Multi-step process; uses highly toxic reagents (cyanide); yields can decrease with larger rings. |

Part II: Etherification of Cyclobutanol

Once the cyclobutanol core is synthesized, the next crucial step is its etherification. The choice of method here is dictated by the nature of the coupling partner and any stereochemical considerations.

Caption: General workflow for cyclobutyl ether synthesis.

Method 1: Williamson Ether Synthesis

This is the quintessential SN2 reaction for ether synthesis, valued for its reliability and broad applicability when using appropriate substrates.[15][16]

Mechanism Rationale: The reaction is a two-step process. First, a strong base is used to deprotonate the cyclobutanol, forming a nucleophilic cyclobutoxide anion. This alkoxide then attacks a primary alkyl halide (or sulfonate) in a classic SN2 fashion, displacing the leaving group to form the ether.[17] The primary constraint is the electrophile; secondary or tertiary halides will predominantly lead to elimination (E2) products rather than the desired ether.[15]

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis [18]

-

Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), equip a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Alkoxide Formation: Dissolve cyclobutanol (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath (0 °C). Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, generating hydrogen gas and the sodium cyclobutoxide. The aprotic solvent is crucial as protic solvents would be deprotonated by the base.

-

-

Reaction: After hydrogen evolution ceases (typically 30-60 minutes), add the primary alkyl halide (1.1-1.5 eq) dropwise via the dropping funnel.

-

Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (or a temperature appropriate for the specific halide, e.g., 50-80 °C) until TLC or GC analysis shows consumption of the starting material.

-

Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for forming ethers, especially when stereochemical inversion of the alcohol center is desired.[19][20] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.

Mechanism Rationale: The reaction is a dehydrative coupling. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a phosphonium salt.[20] The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a superb leaving group. The nucleophile (in this case, an external alcohol or phenol for ether formation, or a carboxylic acid for esterification) attacks the carbon bearing the activated oxygen in an SN2 manner, leading to inversion of configuration and formation of the product, triphenylphosphine oxide, and the reduced azodicarboxylate.[19][21]

Experimental Protocol: Mitsunobu Etherification [22]

-

Apparatus Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer, add cyclobutanol (1.0 eq), the nucleophilic alcohol or phenol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

-

Solvent: Dissolve the components in a dry solvent, typically THF or dichloromethane.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via a syringe. An exothermic reaction is often observed, and a color change may occur.

-

Causality: The dropwise addition at low temperature is critical to control the reaction rate and prevent the formation of side products.

-

-

Completion and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC. Reactions are often complete within a few hours.

-

Work-up and Purification:

-

Remove the solvent under reduced pressure. The main challenge in Mitsunobu work-ups is the removal of the triphenylphosphine oxide and hydrazide byproducts.[23]

-

Purification is typically achieved by direct column chromatography on silica gel. Alternatively, the crude mixture can be dissolved in a minimal amount of a solvent like diethyl ether and cooled or treated with hexanes to precipitate out the triphenylphosphine oxide, which can then be removed by filtration.

-

Comparison of Etherification Protocols

| Method | Key Reagents | Stereochemistry | Electrophile Scope | Advantages | Disadvantages |

| Williamson Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Retention | Primary halides/sulfonates only | Cost-effective, simple, reliable for appropriate substrates. | Strong base required, limited to SN2-reactive electrophiles, risk of E2 elimination.[15] |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Inversion | Alcohols, Phenols, Carboxylic Acids, etc. | Mild conditions, broad nucleophile scope, predictable stereochemical inversion.[19] | Stoichiometric byproducts can complicate purification, reagents are expensive.[23] |

Conclusion

The synthesis of cyclobutanol and its subsequent conversion to ethers are pivotal transformations for modern drug discovery. By understanding the mechanisms and practical considerations of different synthetic strategies—from the classic acid-catalyzed rearrangement to the versatile [2+2] cycloaddition for the core, and from the robust Williamson synthesis to the stereoinvertive Mitsunobu reaction for etherification—researchers can strategically access novel and valuable chemical entities. The protocols and comparative analyses provided herein serve as a guide for navigating these choices, empowering scientists to efficiently construct the next generation of cyclobutane-containing therapeutics.

References

-

Conia, J. M., & Salaun, J. R. (1973). Cyclobutene. Organic Syntheses, 53, 35. [Link]

-

Conia, J. M., & Salaun, J. R. (1973). Cyclobutanone. Organic Syntheses, 53, 42. [Link]

-